(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone
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Overview
Description
(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone is a natural product found in Jaspis splendens, Jaspis, and Acanthella cavernosa with data available.
Scientific Research Applications
Synthesis Techniques
Practical Synthesis Methods : A study by Ikemoto et al. (2005) details a practical synthesis method for an orally active CCR5 antagonist, showcasing the use of similar compounds in the development of therapeutic agents. The process involves the Suzuki−Miyaura reaction, indicating the relevance of such compounds in complex organic synthesis (Ikemoto et al., 2005).
Building Blocks for Natural Products : Research by Zimmer et al. (1992) demonstrates the use of similar compounds in creating key building blocks for natural products. This study highlights the versatility of these compounds in synthesizing diverse natural products, including the creation of 1,2-oxazine derivatives (Zimmer et al., 1992).
Biological Activity Studies
Evaluation of Antimicrobial and Anti-inflammatory Properties : A study by Abbady and Youssef (2014) explores the antimicrobial and anti-inflammatory activities of compounds with pyrazolone moieties. Compounds similar to the one have shown effectiveness against bacterial and fungal species, indicating their potential in therapeutic applications (Abbady & Youssef, 2014).
Oxygen-Bridged Heterocycles Synthesis : Svetlik et al. (1988) conducted a study focusing on the formation of oxygen-bridged heterocycles, a category into which the compound may fall. This study contributes to understanding the synthetic pathways and potential applications of such heterocycles in various scientific fields (Svetlik, Tureček, & Hanuš, 1988).
properties
Product Name |
(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
---|---|
Molecular Formula |
C36H45BrN4O6 |
Molecular Weight |
709.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15-/t21-,22-,23-,24-,30+,31+/m0/s1 |
InChI Key |
GQWYWHOHRVVHAP-GUIBWOCASA-N |
Isomeric SMILES |
C[C@@H]/1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
synonyms |
jaspamide jasplakinolide NSC 613009 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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